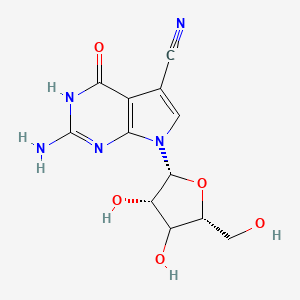
7-Cyano-7-deazaguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyano-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of molecular biology and biochemistry. This compound is a derivative of guanosine, where the guanine base is replaced with a 7-cyano-7-deazaguanine moiety. It is primarily known for its role in the bacterial queuosine tRNA modification pathway and its presence in DNA as a result of the dpd gene cluster .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-7-deazaguanosine typically involves the enzymatic conversion of guanine derivatives. One of the key enzymes involved is 7-cyano-7-deazaguanine synthase, which catalyzes the formation of the cyano group at the 7-position of the guanine ring . The reaction conditions often require ATP and ammonia as substrates, and the process is ATP-dependent .
Industrial Production Methods: Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This involves the use of genetically engineered bacteria that overexpress the necessary enzymes for the biosynthesis of the compound. The production process includes fermentation, extraction, and purification steps to obtain the final product .
化学反应分析
Types of Reactions: 7-Cyano-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyano group, leading to the formation of different oxidation states.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of this compound.
Reduction: The major product is 7-amino-7-deazaguanosine.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
7-Cyano-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: It plays a crucial role in the study of tRNA modifications and their impact on translation efficiency and codon-anticodon interactions.
Medicine: The compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of modified nucleic acids for various biotechnological applications.
作用机制
The mechanism of action of 7-Cyano-7-deazaguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The compound is inserted into DNA through a transglycosylation reaction catalyzed by specific enzymes. This modification can influence gene expression, replication, and repair processes .
Molecular Targets and Pathways:
DNA: The compound targets DNA, where it can be incorporated into the genome.
Enzymes: Enzymes such as tRNA-guanine transglycosylase are involved in its incorporation.
Pathways: It is part of the queuosine tRNA modification pathway and the dpd restriction-modification system.
相似化合物的比较
7-Amino-7-deazaguanosine: A reduced form of 7-Cyano-7-deazaguanosine.
Queuosine: Another modified nucleoside involved in tRNA modification.
Tubercidin: A nucleoside analog with similar structural features.
Uniqueness: this compound is unique due to its cyano group at the 7-position, which imparts distinct chemical properties and biological activities. Its role in both DNA and tRNA modifications sets it apart from other nucleoside analogs .
属性
分子式 |
C12H13N5O5 |
|---|---|
分子量 |
307.26 g/mol |
IUPAC 名称 |
2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7?,8+,11-/m1/s1 |
InChI 键 |
BIRQNXWAXWLATA-DWVWSIQXSA-N |
手性 SMILES |
C1=C(C2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N |
规范 SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
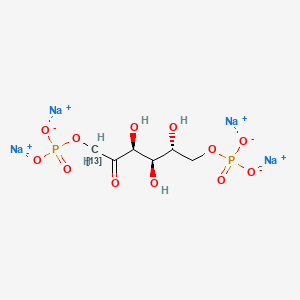
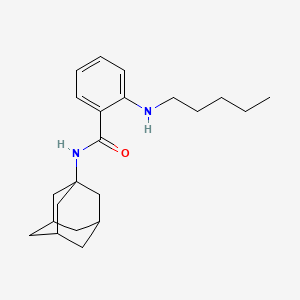
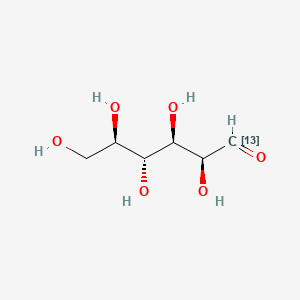

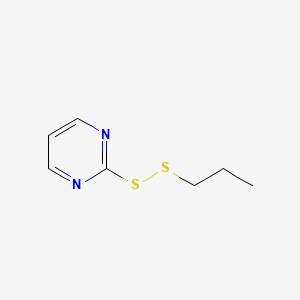



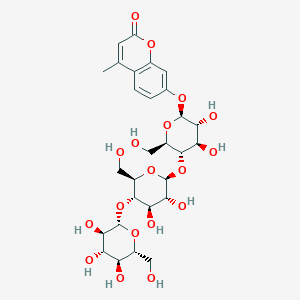
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
